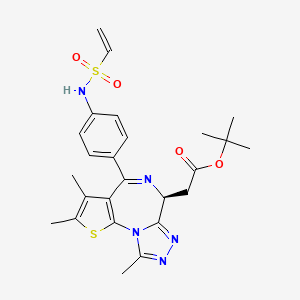

MMH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H29N5O4S2 |

|---|---|

Molecular Weight |

527.7 g/mol |

IUPAC Name |

tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C25H29N5O4S2/c1-8-36(32,33)29-18-11-9-17(10-12-18)22-21-14(2)15(3)35-24(21)30-16(4)27-28-23(30)19(26-22)13-20(31)34-25(5,6)7/h8-12,19,29H,1,13H2,2-7H3/t19-/m0/s1 |

InChI Key |

FZRRESXAODIMQN-IBGZPJMESA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NS(=O)(=O)C=C)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NS(=O)(=O)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMH2 in BRD4 Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of MMH2, a novel monovalent molecular glue degrader targeting Bromodomain-containing protein 4 (BRD4). Unlike traditional bivalent PROTACs (Proteolysis Targeting Chimeras), this compound functions through a unique mechanism known as "template-assisted covalent modification." It selectively induces the degradation of BRD4 by forming a ternary complex with the DDB1-CUL4-DCAF16 E3 ubiquitin ligase. This document details the core mechanism of action, presents key quantitative performance data, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows.

Core Mechanism of Action: Template-Assisted Covalent Degradation

This compound is a potent, JQ1-derived covalent degrader that selectively targets BRD4 for ubiquitination and subsequent proteasomal degradation.[1] The core mechanism relies on the recruitment of the CUL4-DDB1-DCAF16 (CRL4^DCAF16^) E3 ubiquitin ligase to the second bromodomain (BD2) of BRD4.[2]

The key steps in the mechanism of action are:

-

Binding to BRD4: this compound first binds to the second bromodomain (BRD4-BD2).

-

Ternary Complex Formation: The BRD4-BD2:this compound complex then acts as a structural template to recruit the DCAF16 E3 ligase substrate receptor, forming a stable BRD4-BD2:this compound:DCAF16 ternary complex.

-

Covalent Modification: Within the ternary complex, the vinyl sulfonamide warhead of this compound facilitates a covalent trans-labeling reaction with a cysteine residue (Cys58) on DCAF16.[3] This irreversible interaction locks the complex together.

-

Ubiquitination: The now-proximal CRL4^DCAF16^ ligase poly-ubiquitinates BRD4.

-

Proteasomal Degradation: The ubiquitinated BRD4 is recognized and degraded by the 26S proteasome, leading to a reduction in cellular BRD4 levels.

This degradation is dependent on the ubiquitin-proteasome system, as co-treatment with proteasome inhibitors (like Bortezomib) or neddylation inhibitors (like MLN4924) rescues BRD4 from degradation.[4]

Quantitative Data Summary

This compound demonstrates high potency and efficacy in inducing the degradation of BRD4. The following tables summarize the key quantitative metrics derived from cellular and biochemical assays.

Table 1: Degradation Potency and Efficacy of this compound

| Compound | Target Domain | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line / Assay | Incubation Time | Reference |

| This compound | BRD4-BD2 | 1 | ~95 | BRD4BD2 Reporter Assay | 16 h | [1][5] |

| This compound | BRD4-HiBiT | <100 | >90 | JURKAT | 6 h | [3] |

-

DC₅₀: Half-maximal degradation concentration.

-

Dₘₐₓ: Maximum percentage of degradation.

Table 2: Ternary Complex Formation

| Compound | Ternary Complex | TR-FRETmax | Assay Condition | Reference |

| This compound | BRD4-BD2 : DCAF16 | 3.75 | In vitro biochemical assay | [5] |

-

TR-FRETmax: A measure of the maximal formation of the ternary complex, indicating strong cooperativity.

Experimental Protocols

The following protocols are key to characterizing the mechanism and efficacy of this compound.

Western Blotting for BRD4 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the levels of BRD4 protein in cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., K562, HeLa) at an appropriate density. Treat with varying concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 6, 16, or 24 hours).[5][6]

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 (e.g., 1:1000 dilution) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ).

HiBiT-BRD4 Degradation Assay

This is a quantitative, luminescence-based assay to measure protein degradation in live cells with high throughput.

Methodology:

-

Cell Line Generation: Generate a stable cell line (e.g., HEK293, JURKAT) where endogenous BRD4 is tagged with an 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[3]

-

Cell Plating: Plate the BRD4-HiBiT cells in 96-well or 384-well plates.

-

Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 6 hours). Include controls such as a vehicle (DMSO) and a known degrader (e.g., dBET6).[3]

-

Lysis and Detection: Add Nano-Glo® HiBiT Lytic Detection Reagent, which contains the complementary LgBiT polypeptide and substrate. The reconstituted NanoBiT enzyme generates a luminescent signal proportional to the amount of remaining BRD4-HiBiT protein.

-

Signal Reading: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated cells (100% BRD4 remaining) and a background control. Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.

In Vitro Ubiquitination Assay

This assay confirms that this compound-induced degradation is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment: Treat cells (e.g., LNCaP) with this compound for a short duration (e.g., 1-4 hours). Include a positive control and a proteasome inhibitor (e.g., Bortezomib) co-treatment group.[4]

-

Cell Lysis: Lyse cells under denaturing conditions to preserve ubiquitination states.

-

Immunoprecipitation (IP): Incubate cell lysates with an antibody against ubiquitin or a TUBE (Tandem Ubiquitin Binding Entity) resin to pull down all ubiquitinated proteins.

-

Washing: Wash the beads/resin extensively to remove non-specifically bound proteins.

-

Elution: Elute the ubiquitinated proteins from the antibody/resin.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an anti-BRD4 antibody. An increased signal for high-molecular-weight, smeared BRD4 bands in the this compound-treated sample indicates poly-ubiquitination.

Disclaimer: This document is for research and informational purposes only. The protocols provided are generalized and may require optimization for specific cell lines and experimental conditions.

References

- 1. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emergence of MMH2: A Potent and Selective BRD4 Molecular Glue Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases due to its central role in regulating the transcription of key oncogenes such as c-Myc. While various small molecule inhibitors have been developed to block the function of BRD4, a newer and often more effective strategy is targeted protein degradation. This technical guide provides a comprehensive overview of MMH2, a novel and potent BRD4 molecular glue degrader. This compound operates through a unique mechanism, recruiting the CUL4-DCAF16 E3 ubiquitin ligase complex to the second bromodomain of BRD4, leading to its ubiquitination and subsequent proteasomal degradation. This document details the mechanism of action of this compound, presents its key quantitative performance data, outlines detailed protocols for its characterization, and visualizes its impact on critical signaling pathways.

Introduction to this compound

This compound is a novel, potent, and selective covalent molecular glue degrader of the epigenetic reader protein BRD4.[1] It is derived from the well-characterized BRD4 inhibitor, JQ1.[1] Unlike traditional inhibitors that merely block the function of a target protein, this compound induces its complete removal from the cell. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The key innovation of this compound lies in its ability to induce proximity between BRD4 and the DCAF16 E3 ubiquitin ligase, a component of the CUL4 E3 ligase complex.[2][3] Specifically, this compound facilitates the recruitment of the CUL4 and DCAF16 ligases to the second bromodomain (BD2) of BRD4.[2][3] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.

Quantitative Data Summary

The efficacy of a protein degrader is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). This compound has demonstrated exceptional potency and efficacy in degrading BRD4.

| Parameter | Value | Cell Line | Reference |

| DC50 | 1 nM | K562 | [1] |

| Dmax | 95% | K562 | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a molecular glue, creating a stable ternary complex between the second bromodomain of BRD4 (BRD4-BD2) and the DCAF16 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This induced proximity is the critical step that initiates the degradation cascade.

Caption: this compound-mediated degradation of BRD4.

BRD4 is a key transcriptional co-activator, and its degradation has significant downstream effects on oncogenic signaling pathways, most notably the c-Myc and NF-κB pathways.

Caption: Impact of this compound on BRD4-mediated signaling.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound.

Cell Culture and Treatment

-

Cell Line: K562 (human chronic myelogenous leukemia) cells are a suitable model system.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Western Blotting for BRD4 Degradation

This protocol details the detection of BRD4 protein levels following this compound treatment.

Caption: Western Blotting Experimental Workflow.

-

Reagents and Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

4-20% Mini-PROTEAN TGX Precast Protein Gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibody: anti-BRD4

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Seed K562 cells and treat with this compound as described in 4.1.

-

Harvest cells and lyse in RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Perform densitometry analysis to quantify BRD4 protein levels, normalizing to a loading control (e.g., GAPDH or β-actin).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the this compound-induced ternary complex formation between BRD4-BD2 and DCAF16.

-

Reagents and Materials:

-

Recombinant His-tagged BRD4-BD2

-

Recombinant GST-tagged DCAF16

-

Anti-His-Europium (Eu) cryptate (donor)

-

Anti-GST-d2 (acceptor)

-

TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in TR-FRET assay buffer.

-

In a 384-well plate, add BRD4-BD2, DCAF16, and the this compound dilutions.

-

Add the anti-His-Eu and anti-GST-d2 antibodies.

-

Incubate the plate at room temperature for the desired time (e.g., 1-4 hours), protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Eu cryptate) and 665 nm (d2).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the EC50 for ternary complex formation.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its high potency and efficacy in degrading BRD4 make it a valuable tool for studying the biological functions of this important epigenetic regulator and a promising candidate for further therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this compound in various preclinical models. Further investigation into its selectivity and in vivo activity will be crucial next steps in its development pipeline.

References

MMH2 recruitment of CUL4 and DCAF16 ligases

An In-depth Technical Guide on the MMH2-Mediated Recruitment of CUL4-DCAF16 E3 Ligase

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with molecular glues representing a particularly promising class of small molecules. This technical guide provides a comprehensive overview of the mechanism employed by this compound, a vinyl sulfonamide-based molecular glue, to induce the degradation of specific target proteins. This compound operates through a sophisticated mechanism known as "template-assisted covalent modification," wherein it recruits the DDB1-CUL4-associated factor 16 (DCAF16), a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex. By first binding to a target protein, such as the second bromodomain (BD2) of BRD4, this compound creates a novel interface that is recognized by DCAF16. This ternary complex (Target-MMH2-DCAF16) acts as a structural template, optimally positioning the reactive moiety of this compound to form a covalent bond with a specific cysteine residue (Cys58) on DCAF16. This covalent modification stabilizes the interaction, leading to efficient polyubiquitination of the target protein and its subsequent degradation by the proteasome. This guide details the molecular interactions, quantitative data, experimental methodologies, and signaling pathways that define this innovative approach to drug development.

Mechanism of Action: Template-Assisted Covalent Modification

The activity of this compound is underpinned by a trans-labeling covalent molecular glue mechanism termed "template-assisted covalent modification".[1] Unlike traditional inhibitors, this compound induces proximity between a target protein and the CUL4DCAF16 E3 ligase complex.[1]

The process unfolds in a sequential manner:

-

Target Engagement: this compound, a derivative of the JQ1 inhibitor, first binds non-covalently to its specific neosubstrate, such as the second bromodomain of BRD4 (BRD4BD2).[1]

-

E3 Ligase Recruitment: The binary complex of BRD4BD2-MMH2 presents a composite surface that recruits the DCAF16 substrate receptor, which is part of the larger DDB1-CUL4A E3 ubiquitin ligase machinery.[1][2]

-

Ternary Complex Formation and Templating: The formation of the BRD4BD2-MMH2-DCAF16 ternary complex is crucial. Structural studies reveal pre-existing complementarity between BRD4BD2 and DCAF16.[1][3] This complex acts as a scaffold, precisely orienting the reactive vinyl sulfonamide "warhead" of this compound towards DCAF16.[1][4]

-

Covalent Modification: The proximity and orientation facilitated by the ternary complex dramatically enhance the reactivity of this compound towards DCAF16. A covalent bond is formed between this compound and the Cys58 residue on DCAF16.[1][4][5] This covalent modification is essential for the degrader's activity; non-reactive analogs of this compound show negligible DCAF16 recruitment or degradation activity.[1]

-

Ubiquitination and Degradation: The now stable, covalently-linked ternary complex is a substrate for the CUL4 E3 ligase, which catalyzes the polyubiquitination of the target protein (BRD4).[1][6] The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the target protein.[6][7][8]

This template-assisted mechanism is highly specific. The modification of DCAF16 by this compound is significantly less efficient in the absence of the BRD4BD2 template, highlighting the critical role of the ternary complex in driving the covalent reaction.[1]

Data Presentation

Quantitative analysis of this compound's activity reveals its high potency and efficiency, which is directly linked to the covalent modification mechanism.

Table 1: Degradation Activity of this compound and Related Compounds against BRD4

| Compound | Description | Dmax (16 h) | DC50 (16 h) | Notes |

|---|---|---|---|---|

| This compound | Vinyl sulfonamide analog | ~95% | ~1 nM | Covalently modifies DCAF16.[1] |

| MMH1 | Acrylamide analog | ~95% | ~1 nM | Covalently modifies DCAF16.[1] |

| TMX1 | Parent JQ1 derivative | Lower than MMH1/2 | Less potent than MMH1/2 | Shows weaker DCAF16 binding.[1] |

| This compound-NR | Non-reactive (saturated) analog | Negligible Degradation | N/A | Demonstrates the requirement of the covalent warhead for activity.[1] |

| dBET6 | Heterobifunctional Degrader | Potent | ~100-1000 nM | Comparison degrader.[1] |

| MZ1 | Heterobifunctional Degrader | Potent | ~100-1000 nM | Comparison degrader.[1] |

Table 2: Covalent Modification of DCAF16

| Condition | Compound | % DCAF16 Modification | Conclusion |

|---|---|---|---|

| DCAF16-DDB1 only | TMX1 | 8% | Minimal non-templated modification.[1] |

| DCAF16-DDB1 + BRD4BD2 | TMX1 | 50% | BRD4BD2 acts as a template to facilitate covalent bond formation.[1] |

| DCAF16-DDB1 + BRD4BD2 | This compound | ~95% | Optimized electrophilic warhead leads to highly efficient templated modification.[1] |

| DCAF16 (C58S mutant) + BRD4BD2 | this compound | ~20% | Cys58 is the primary site of covalent modification.[1] |

Table 3: Structural Details of the DDB1-DCAF16-BRD4BD2-MMH2 Ternary Complex

| Parameter | Value | Source |

|---|---|---|

| Resolution (Cryo-EM) | 2.2 Å | [1][3] |

| Total Interface Area | 560 Ų | [1] |

| Key DCAF16 Residues | Cys58, Leu59, Lys61, Tyr62, Trp181 | [1] |

| Key BRD4BD2 Residues | Trp374, Val380, Leu385, Leu387, Tyr432, Asn433, His437 | [1] |

| Covalent Bond | this compound to DCAF16 Cys58 |[1][4] |

Experimental Protocols

The following protocols are key to characterizing the mechanism of this compound.

Western Blot for BRD4 Degradation

-

Cell Culture and Treatment: Plate K562 cells and treat with various concentrations of this compound, control compounds (e. g., DMSO, this compound-NR), or other degraders for a specified time (e. g., 6 or 16 hours).[1]

-

Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run to separate proteins by size, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e. g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (e. g., anti-BRD4, anti-GAPDH as a loading control) overnight at 4°C.

-

Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity to determine the percentage of protein degradation relative to the loading control.

Immunoprecipitation Mass Spectrometry (IP-MS)

-

Cell Treatment: Treat cells expressing a tagged bait protein (e. g., BRD4BD2) with the compound of interest (this compound) or DMSO.

-

Lysis and Immunoprecipitation: Lyse cells in a non-denaturing lysis buffer. Add antibody-conjugated beads (e. g., anti-FLAG) to the cleared lysate and incubate to pull down the bait protein and its interactors.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes.

-

Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that co-precipitated with the bait. A compound-dependent interaction is confirmed by the specific enrichment of DCAF16 in the this compound-treated sample.[1]

Intact Mass Spectrometry for Covalent Modification

-

Protein Incubation: Incubate purified recombinant DDB1-DCAF16 complex with this compound (or other compounds) in the presence or absence of purified recombinant BRD4BD2. A typical reaction might be at 4°C for 16 hours.[1]

-

Sample Preparation: Desalt the protein samples using a C4 ZipTip.

-

Mass Spectrometry: Analyze the intact protein mass using LC-MS.

-

Data Analysis: Deconvolute the resulting spectra to determine the mass of the DCAF16 protein. A mass shift corresponding to the molecular weight of the compound confirms covalent adduct formation. The relative abundance of the modified versus unmodified protein peaks is used to calculate the percentage of modification.[1]

Cryo-Electron Microscopy (Cryo-EM) of the Ternary Complex

-

Complex Formation: Mix purified recombinant DDB1ΔB-DDA1-DCAF16 complex with recombinant BRD4BD2 and this compound.[1]

-

Purification: Purify the resulting ternary complex using size-exclusion chromatography.

-

Grid Preparation: Apply the purified complex to cryo-EM grids (e. g., UltrAuFoil) and plunge-freeze in liquid ethane. Grid optimization may be required, potentially including the addition of detergents like Lauryl Maltose Neopentyl Glycol (LMNG) to mitigate preferred particle orientations.[1]

-

Data Collection: Collect data on a high-resolution cryo-electron microscope (e. g., Titan Krios).

-

Image Processing and Structure Determination: Process the collected micrographs to pick particles, perform 2D and 3D classifications, and reconstruct the 3D density map to solve the atomic-resolution structure of the complex.[1][3]

Visualization of Pathways and Workflows

Signaling Pathway

Caption: this compound-mediated targeted protein degradation pathway.

Experimental Workflow

Caption: Experimental workflow for Co-Immunoprecipitation Mass Spectrometry (IP-MS).

Logical Relationship

Caption: Logic of template-assisted covalent modification.

References

- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions with DCAF1 and DDB1 in the CRL4 E3 ubiquitin ligase are required for Vpr-mediated G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Midnolin‐proteasome pathway for protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The midnolin-proteasome pathway catches proteins for ubiquitination-independent degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of the MMH2 and BRD4-BD2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and mechanistic intricacies of the interaction between the molecular glue degrader MMH2 and the second bromodomain of BRD4 (BRD4-BD2). This compound induces the degradation of BRD4 by forming a ternary complex with BRD4-BD2 and the DDB1-CUL4A-DCAF16 E3 ubiquitin ligase. This document details the key structural features of this complex, presents quantitative binding data, and provides detailed experimental protocols for the techniques used to elucidate this interaction.

Mechanism of Action: Template-Assisted Covalent Modification

This compound functions as a covalent molecular glue, a mechanism termed "template-assisted covalent modification".[1][2][3] Unlike traditional inhibitors, this compound facilitates a novel protein-protein interaction between BRD4-BD2 and the substrate receptor DCAF16. The binding of this compound to BRD4-BD2 creates a composite surface that is recognized by DCAF16. This ternary complex formation then serves as a structural template, optimally positioning the reactive moiety of this compound to form a covalent bond with Cysteine 58 (Cys58) on DCAF16.[1][2] This covalent modification stabilizes the ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3]

The following diagram illustrates the proposed signaling pathway for this compound-induced BRD4 degradation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Cellular Effects of MSH2, MDH2, and MMH

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The query "MMH2" did not yield specific results for a molecule with established cellular effects in the preliminary search. This guide therefore focuses on two probable intended subjects, MutS Homolog 2 (MSH2) and Malate Dehydrogenase 2 (MDH2) , based on the prevalence of research on these closely named molecules in cellular processes. Additionally, a section on Monomethylhydrazine (MMH) is included, as it represents another potential interpretation of the user's query.

Part 1: MSH2 (MutS Homolog 2)

MSH2 is a crucial protein in the DNA mismatch repair (MMR) pathway, playing a vital role in maintaining genomic stability.[1][2][3] Deficiencies in MSH2 are linked to a variety of cancers, most notably Hereditary Non-Polyposis Colorectal Cancer (HNPCC), also known as Lynch Syndrome.[4][5]

Core Cellular Functions:

-

DNA Mismatch Repair (MMR): MSH2 forms a heterodimer with either MSH6 (to form MutSα) or MSH3 (to form MutSβ).[3] MutSα recognizes single base mismatches and small insertion/deletion loops, while MutSβ recognizes larger insertion/deletion loops.[3] This recognition initiates the repair cascade to correct errors made during DNA replication.[1][2]

-

Response to Oxidative Stress: MSH2 is implicated in the cellular response to oxidative DNA damage.[6][7][8][9] Cells deficient in MSH2 show increased accumulation of oxidative lesions like 8-oxo-7,8-dihydroguanine (8-oxoG).[6][8][10][11][12]

-

Cell Cycle Control and Apoptosis: MSH2 is involved in cell cycle checkpoints and inducing apoptosis in response to DNA damage.[1][3][4] Its expression is regulated throughout the cell cycle, peaking at the G1/S boundary.[13]

Quantitative Data on MSH2 Cellular Effects

| Parameter | Cell/System Type | MSH2 Status | Observation | Reference |

| Mutation Frequency at hprt locus | Mouse Embryo Fibroblasts (MEFs) | MSH2 deficient | Strong mutator phenotype (2.9 x 10-6 mutations/cell/generation) | [10] |

| 8-oxoG Levels | MSH2 deficient MEFs | MSH2 deficient | Increased basal levels compared to wild-type | [10][11] |

| Tumor Formation in Small Intestine | MSH2 deficient mice (treated with KBrO3) | MSH2 deficient | 22.5-fold increase in tumor formation compared to wild-type | [8][12] |

| Cell Survival after MNNG treatment | Human cell lines | MSH2 wild-type vs. deficient | MSH2 deficient cells show increased resistance (colony survival) | [4] |

| Apoptosis (Sub-G1 population) after MNNG | Human cell lines | MSH2 deficient | Reduced apoptosis compared to wild-type | [4] |

Experimental Protocols

1. In Vivo DNA Mismatch Repair Assay:

-

Principle: This assay monitors the repair of a heteroduplex plasmid in vivo. The plasmid contains a selectable marker (e.g., EGFP) with a premature stop codon, which can be corrected by MMR, and a transfection control (e.g., RFP).

-

Methodology:

-

Transfect cells (e.g., Hec59 cells stably expressing MSH2 variants) with the heteroduplex plasmid.

-

Culture cells for a defined period (e.g., 48-72 hours) to allow for plasmid repair and protein expression.

-

Analyze the percentage of EGFP positive cells (indicating repair) relative to RFP positive cells (transfection efficiency) using flow cytometry.

-

-

Reference: [4]

2. Chromatin Fractionation and Western Blotting:

-

Principle: To determine the localization of MSH2 and other MMR proteins to chromatin, particularly after DNA damage.

-

Methodology:

-

Treat cells with a DNA damaging agent (e.g., MNNG).

-

Lyse cells and separate cytoplasmic and nuclear fractions.

-

Extract chromatin-bound proteins from the nuclear fraction.

-

Analyze protein levels in the chromatin fraction by SDS-PAGE and Western blotting using antibodies against MSH2, MLH1, and a loading control like Histone H3.

-

-

Reference: [4]

3. Cell Cycle Analysis:

-

Principle: To assess the effect of MSH2 status on cell cycle progression in response to DNA damage.

-

Methodology:

-

Treat cells with a DNA damaging agent.

-

Fix cells at various time points post-treatment.

-

Stain DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) by flow cytometry.

-

-

Reference: [4]

Signaling Pathways and Visualizations

Part 2: MDH2 (Malate Dehydrogenase 2)

MDH2 is a mitochondrial enzyme that plays a central role in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle.[14][15] It catalyzes the reversible oxidation of malate to oxaloacetate.[14][16]

Core Cellular Functions:

-

Energy Metabolism: As a key component of the TCA cycle, MDH2 is essential for cellular respiration and ATP production.[14][15] It also participates in the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria.[17]

-

Cancer Progression: MDH2 is often overexpressed in various cancers, including breast, prostate, and uterine cancers.[14][17][18] Its increased activity supports the high metabolic demands of proliferating cancer cells.[17]

-

Chemoresistance: Overexpression of MDH2 has been linked to resistance to chemotherapy, such as docetaxel in prostate cancer, potentially by providing the energy required for drug efflux pumps.[14][18]

-

Redox Homeostasis: By influencing the NAD+/NADH ratio, MDH2 plays a role in maintaining cellular redox balance.[16]

Quantitative Data on MDH2 Cellular Effects

| Parameter | Cell/System Type | MDH2 Status | Observation | Reference |

| Cell Proliferation | Prostate cancer cells | MDH2 knockdown | Decreased cell proliferation | [18] |

| Docetaxel Sensitivity | Prostate cancer cells | MDH2 knockdown | Increased sensitivity to docetaxel | [18] |

| ATP Production | Breast cancer cells | MDH2 depletion | Markedly reduced ATP production | [17] |

| Glucose Consumption | Breast cancer cells | MDH2 depletion | Markedly reduced glucose consumption | [17] |

| MDH2 Enzymatic Activity | NSCLC cells vs. normal lung | NSCLC cells | Significantly higher in NSCLC cells | [19] |

| Cell Viability | Pancreatic cancer cells (hypoxia) | MDH2 loss-of-function | Reduced cell survival | [20] |

Experimental Protocols

1. MDH2 Activity Assay:

-

Principle: This assay measures the enzymatic activity of MDH2 by monitoring the production of NADH.

-

Methodology:

-

Prepare cell or tissue lysates. For mitochondrial-specific activity, isolate mitochondria.

-

Incubate the lysate with a reaction mixture containing L-malate and NAD+.

-

Measure the increase in NADH concentration over time by monitoring the absorbance at 340 nm.

-

Alternatively, a colorimetric or fluorometric assay can be used where the production of NADH is coupled to the reduction of a probe, resulting in a colored or fluorescent product.

-

2. Cell Viability and Proliferation Assays:

-

Principle: To determine the effect of MDH2 modulation on cell growth and survival.

-

Methodology:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Colony Formation Assay: Assesses the ability of single cells to proliferate and form colonies.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Reference: [18]

3. Oxygen Consumption Rate (OCR) Measurement:

-

Principle: To assess mitochondrial respiration.

-

Methodology:

-

Use a Seahorse XF Analyzer or similar instrument.

-

Seed cells in a specialized microplate.

-

Measure the rate of oxygen consumption in real-time to determine the basal respiration, ATP-linked respiration, and maximal respiratory capacity.

-

-

Reference: [20]

Signaling Pathways and Visualizations

Part 3: MMH (Monomethylhydrazine)

Monomethylhydrazine (MMH) is a highly toxic compound used as a rocket propellant.[24][25] Its cellular effects are primarily related to its cytotoxic and metabolic disruptions.

Core Cellular Effects:

-

Cytotoxicity: MMH induces apoptotic cell death, particularly in proliferative cells.[24][25]

-

Metabolic Disruption: The toxicity of MMH is linked to mitochondrial disruption, the production of reactive oxygen species (ROS), and inhibition of aminotransferases.[24][25]

-

Oxidant Damage to Red Blood Cells: In vitro studies have shown that MMH causes methemoglobin formation, Heinz body production, and decreased levels of reduced glutathione in red blood cells.[26]

Quantitative Data on MMH Cellular Effects

| Parameter | Cell/System Type | MMH Concentration | Observation | Reference |

| Cytotoxicity | Proliferative human hepatic HepaRG cells | Not specified | Apoptotic cytotoxic effects observed | [24][25] |

| Cytotoxicity | Differentiated human hepatic HepaRG cells | Not specified | No cytotoxic effects, but major biochemical modifications | [24][25] |

| Cellular Architecture | Monkey renal proximal tubules | Not specified | Extreme vacuolization and disrupted architecture | [27] |

Experimental Protocols

1. Cytotoxicity Assays:

-

Principle: To measure the effect of MMH on cell viability.

-

Methodology:

-

Expose various cell lines (e.g., human hepatic HepaRG cells) to a range of MMH concentrations.

-

Assess cell viability using methods such as the MTT assay or by monitoring apoptosis through flow cytometry (e.g., Annexin V/PI staining).

-

2. Metabolomic Analysis:

-

Principle: To identify and quantify changes in cellular metabolites following MMH exposure.

-

Methodology:

-

Treat cells with MMH.

-

Extract metabolites from the cells and culture medium.

-

Analyze the metabolome using techniques like mass spectrometry coupled with gas or liquid chromatography (GC-MS, LC-MS).

-

Logical Relationships and Visualizations

References

- 1. The role of the human DNA mismatch repair gene hMSH2 in DNA repair, cell cycle control and apoptosis: implications for pathogenesis, progression and therapy of cancer | Semantic Scholar [semanticscholar.org]

- 2. A Role for DNA Mismatch Repair Protein Msh2 in Error-Prone Double-Strand-Break Repair in Mammalian Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Mismatch Repair System: Repercussions in Cellular Homeostasis and Relationship with Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lynch Syndrome-associated Mutations in MSH2 Alter DNA Repair and Checkpoint Response Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MSH2 - Wikipedia [en.wikipedia.org]

- 6. Mouse embryonic stem cells carrying one or two defective Msh2 alleles respond abnormally to oxidative stress inflicted by low-level radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hMsh2-hMsh6 complex acts in concert with monoubiquitinated PCNA and Pol η in response to oxidative DNA damage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mismatch Repair Deficient Mice Show Susceptibility to Oxidative Stress-Induced Intestinal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress accelerates repeat sequence instability and base substitutions promoting gastrointestinal driver mutations in MSH2 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of MUTYH and MSH2 in the control of oxidative DNA damage, genetic instability, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Cell-cycle and DNA damage regulation of the DNA mismatch repair protein Msh2 occurs at the transcriptional and post-transcriptional level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Malate dehydrogenase 2 - Wikipedia [en.wikipedia.org]

- 15. Induced pluripotent stem cell-derived hepatocytes reveal TCA cycle disruption and the potential basis for triheptanoin treatment for malate dehydrogenase 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Multi-Omics Insights into the Impact of MDH2 on Breast Cancer Progression: A Promising Druggable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Malate dehydrogenase 2 confers docetaxel resistance via regulations of JNK signaling and oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]

- 20. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 21. mdpi.com [mdpi.com]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Metabolomics and cytotoxicity of monomethylhydrazine (MMH) and (E)-1,1,4,4-tetramethyl-2-tetrazene (TMTZ), two liquid propellants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. apps.dtic.mil [apps.dtic.mil]

- 28. monomethyl hydrazine mmh: Topics by Science.gov [science.gov]

The Impact of MMH2 on Gene Transcription via BRD4 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMH2 is a novel molecular glue degrader that potently and selectively induces the degradation of the epigenetic reader protein BRD4. By recruiting the CUL4-DCAF16 E3 ubiquitin ligase to the second bromodomain of BRD4, this compound triggers its ubiquitination and subsequent proteasomal degradation. This event leads to a significant impact on gene transcription, particularly affecting genes regulated by BRD4, including critical oncogenes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on gene expression, and detailed protocols for studying its activity.

Introduction to this compound and BRD4

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It functions as an epigenetic reader by binding to acetylated lysine residues on histones and transcription factors, thereby playing a crucial role in the regulation of gene transcription.[1] BRD4 is particularly important for the expression of a number of genes involved in cell cycle progression and cancer, such as the MYC oncogene.[1][2]

This compound is a small molecule that has been identified as a potent and selective degrader of BRD4.[3] It functions as a "molecular glue," a class of molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[4]

Mechanism of Action of this compound

This compound's mechanism of action involves the formation of a ternary complex between BRD4 and the CUL4-DCAF16 E3 ubiquitin ligase.[5] Specifically, this compound binds to the second bromodomain (BD2) of BRD4 and, in doing so, creates a novel interface that is recognized by the DCAF16 substrate receptor of the CUL4 E3 ligase complex.[5][6] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[7]

Quantitative Data on this compound Activity

This compound is a highly potent degrader of BRD4. The following table summarizes key quantitative parameters of its activity.

| Parameter | Value | Description | Reference |

| DC50 | 1 nM | The concentration of this compound required to degrade 50% of BRD4. | [3] |

| Dmax | 95% | The maximum percentage of BRD4 degradation achieved with this compound. | [3] |

Impact of this compound on Gene Transcription

By inducing the degradation of BRD4, this compound significantly alters the transcriptional landscape of treated cells. BRD4 is known to regulate the expression of a multitude of genes, many of which are implicated in cancer pathogenesis. The degradation of BRD4 leads to the downregulation of these target genes.

Key BRD4 Target Genes Affected by its Degradation

The following table provides examples of key genes whose expression is known to be regulated by BRD4 and are therefore expected to be downregulated upon this compound treatment. The quantitative data presented is based on studies using the BRD4 inhibitor JQ1, which serves as a proxy for the effects of BRD4 removal.

| Gene Target | Function | Fold Change (mRNA) upon BRD4 Inhibition (JQ1) | Cell Line | Reference |

| MYC | Oncogenic transcription factor, cell cycle progression | ~2-4 fold decrease | MLL-AF9/NrasG12D leukemia cells | [2] |

| ADAMDEC1 | A disintegrin and metalloproteinase domain, cancer progression | ~2 fold decrease | EOL-1 (MLL-PTD AML) | [8] |

| SLAMF8 | Signaling lymphocytic activation molecule family member 8 | ~2 fold decrease | EOL-1 (MLL-PTD AML) | [8] |

| Atg3 | Autophagy related 3 | ~2-3 fold decrease | OCI-AML3 | [9] |

| Atg7 | Autophagy related 7 | ~2-3 fold decrease | OCI-AML3 | [9] |

Signaling Pathways Modulated by this compound-mediated BRD4 Degradation

BRD4 is involved in several critical signaling pathways. Its degradation by this compound is expected to have significant downstream effects on these pathways.

BRD4 directly regulates the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[10] The Jagged1/Notch1 signaling pathway is implicated in cancer cell migration and invasion. Degradation of BRD4 by this compound would be expected to decrease JAG1 expression, leading to the inhibition of this pathway.

BRD4 acts as a coactivator for the NF-κB transcription factor, enhancing the expression of NF-κB target genes involved in inflammation and cell survival.[11] By degrading BRD4, this compound can attenuate NF-κB-mediated gene transcription.

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on BRD4 and gene transcription.

Co-Immunoprecipitation (Co-IP) to Confirm BRD4-DCAF16 Interaction

This protocol is designed to verify the this compound-induced interaction between BRD4 and DCAF16.

Materials:

-

Cells of interest (e.g., HEK293T)

-

This compound and DMSO (vehicle control)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-BRD4 antibody (ChIP-grade)

-

Anti-DCAF16 antibody

-

Normal Rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for the indicated time.

-

Cell Lysis: Harvest and lyse cells in Co-IP Lysis/Wash Buffer on ice.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRD4 antibody or Normal Rabbit IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer).

-

Western Blotting: Analyze the eluted samples by Western blotting using anti-DCAF16 and anti-BRD4 antibodies. An increased DCAF16 signal in the this compound-treated, anti-BRD4 IP lane compared to the DMSO control would confirm the induced interaction.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 Occupancy

This protocol is to determine the genome-wide binding sites of BRD4 and how they are affected by this compound treatment.

Materials:

-

Cells of interest

-

This compound and DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP Lysis and Wash Buffers (various salt concentrations)

-

ChIP-validated anti-BRD4 antibody[3]

-

Normal Rabbit IgG

-

Protein A/G magnetic beads

-

Reagents for DNA purification, library preparation, and sequencing

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA with formaldehyde and quench with glycine.

-

Chromatin Preparation: Lyse cells and shear chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-validated anti-BRD4 antibody or IgG control overnight at 4°C.

-

Immune Complex Capture and Washing: Capture the complexes with Protein A/G beads and perform stringent washes to remove non-specific DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare DNA libraries for high-throughput sequencing.

-

Data Analysis: Perform peak calling to identify BRD4 binding sites and differential binding analysis to compare this compound-treated and control samples. A global reduction in BRD4 peaks is expected with this compound treatment.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the changes in mRNA levels of BRD4 target genes upon this compound treatment.

Materials:

-

Cells of interest

-

This compound and DMSO

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with a dose-response or time-course of this compound. Extract total RNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using gene-specific primers for your target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[9] This will provide a quantitative measure of the downregulation of BRD4 target genes.

Conclusion

This compound represents a powerful tool for studying the function of BRD4 and a promising therapeutic strategy for cancers dependent on BRD4-regulated gene expression. Its molecular glue mechanism allows for the potent and selective degradation of BRD4, leading to profound effects on the transcriptome. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate the impact of this compound and other BRD4 degraders on gene transcription and cellular signaling.

References

- 1. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. DCAF16 antibody (32592-1-AP) | Proteintech [ptglab.com]

- 7. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the MLL gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential role of the Jagged1/Notch1 signaling pathway in the endothelial-myofibroblast transition during BLM-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Monomethylhydrazine (MMH) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Monomethylhydrazine (MMH) is a chemical compound with significant applications in aerospace as a rocket propellant. However, its high toxicity and carcinogenic potential necessitate a thorough understanding of its effects at the cellular level. These application notes provide a comprehensive protocol for the use of MMH in cell culture experiments, focusing on its cytotoxic and mechanistic evaluation. This document outlines safety precautions, experimental procedures for assessing cytotoxicity, oxidative stress, DNA damage, and apoptosis, and provides guidance on data interpretation.

II. Safety and Handling

Extreme caution must be exercised when handling MMH due to its high toxicity, flammability, and carcinogenicity. [1]

-

Engineering Controls: All work with MMH must be conducted in a certified chemical fume hood with adequate ventilation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Storage: Store MMH in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

Spill and Waste Disposal: In case of a spill, evacuate the area and follow institutional safety protocols for hazardous chemical cleanup. Dispose of all MMH-contaminated waste, including media, cells, and consumables, as hazardous waste according to institutional and local regulations.

III. Mechanism of Action

MMH is known to exert its toxic effects through several mechanisms:

-

Induction of Oxidative Stress: MMH metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

-

DNA Damage: MMH can act as a methylating agent, leading to the formation of DNA adducts and DNA strand breaks.[2]

-

Apoptosis Induction: The cellular damage induced by MMH can trigger programmed cell death, or apoptosis.

IV. Quantitative Data Summary

| Parameter | Cell Line | Compound | Value | Reference |

| Cytotoxicity Threshold | Cultured Rat Hepatocytes | Hydrazine | 20 mM | N/A |

| Apoptotic Cytotoxicity | Proliferative HepaRG Cells | MMH | Observed | N/A |

It is crucial to perform a dose-response experiment to determine the IC50 of MMH in the specific cell line of interest.

V. Experimental Protocols

A. Cell Culture and MMH Treatment

-

Cell Line Selection: The human hepatoma cell line HepaRG is a recommended model for studying MMH-induced hepatotoxicity due to its metabolic competence, expressing a range of drug-metabolizing enzymes. Other cell lines can be used depending on the research question.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, larger flasks for protein or DNA extraction) and allow them to adhere and reach 70-80% confluency.

-

MMH Preparation: Prepare a stock solution of MMH in a suitable solvent (e.g., sterile, nuclease-free water or culture medium) immediately before use in a chemical fume hood. Perform serial dilutions to obtain the desired final concentrations.

-

Treatment: Remove the culture medium from the cells and replace it with a medium containing the desired concentration of MMH. Include a vehicle control (medium with the same concentration of solvent used to dissolve MMH).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

B. Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondria.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

MTT Addition: After the MMH treatment period, add 10 µL of the MTT solution to each well of a 96-well plate and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

C. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Treatment: Treat cells with MMH for the desired time.

-

Probe Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~485 nm/~535 nm).

-

Data Analysis: Quantify the increase in fluorescence in MMH-treated cells compared to the control, indicating an increase in intracellular ROS levels.

D. DNA Damage Assessment (Comet Assay)

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.

-

Cell Preparation: After MMH treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind. Then, apply an electric field (typically 25V for 20-30 minutes).

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.

E. Apoptosis Analysis (Western Blot for Apoptosis-Related Proteins)

This protocol allows for the detection of changes in the expression of key proteins involved in apoptosis.

-

Protein Extraction: After MMH treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptosis-related proteins such as:

-

Anti-apoptotic: Bcl-2

-

Pro-apoptotic: Bax

-

Executioner Caspase: Cleaved Caspase-3

-

-

Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

VI. Signaling Pathways and Visualizations

A. MMH-Induced Oxidative Stress and Apoptosis Signaling Pathway

MMH exposure can lead to the generation of ROS, which in turn can cause cellular damage and trigger the intrinsic pathway of apoptosis. This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspases.

Caption: MMH-induced oxidative stress and intrinsic apoptosis pathway.

B. Experimental Workflow for Assessing MMH Cytotoxicity and Mechanism

This workflow outlines the key steps for a comprehensive in vitro evaluation of MMH.

References

Application Notes and Protocols for the In Vitro Use of Monomethylhydrazine (MMH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylhydrazine (MMH), a volatile and highly toxic compound, is utilized in various industrial applications and is also a subject of toxicological research. Its high reactivity and inherent instability in aqueous solutions present significant challenges for its use in standardized in vitro assays. These application notes provide a summary of the known solubility and stability characteristics of MMH and offer generalized protocols for its preparation and use in cell-based assays. Due to the limited availability of specific quantitative data for MMH in cell culture media, researchers are strongly advised to perform preliminary validation experiments to determine the optimal conditions for their specific experimental setup.

Physicochemical Properties of MMH

Monomethylhydrazine is a colorless liquid with an ammonia-like odor. It is crucial to handle this compound with appropriate safety measures due to its high toxicity and volatility.

Table 1: Solubility and Stability of Monomethylhydrazine (MMH)

| Property | Value/Information | Source(s) |

| Solubility in Water | Miscible | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol. | General Chemical Knowledge |

| Stability in Aqueous Solutions | - Unstable in neutral or alkaline solutions, especially in the presence of oxygen. - More stable under acidic conditions. - Degradation is catalyzed by transition metals (e.g., Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺). | [3][4] |

| Volatility | High, with a vapor pressure of 37.5 mm Hg at 20°C. | [5] |

Toxicological Profile and Mechanisms of Action

MMH is a known carcinogen and exhibits toxicity towards the central nervous system, liver, and kidneys. Its toxic effects are primarily attributed to its metabolic activation, leading to the formation of methyl free radicals. These reactive species can induce significant cellular damage through two primary mechanisms:

-

Oxidative Stress: The generation of free radicals leads to a state of oxidative stress within the cell, overwhelming the endogenous antioxidant defense systems. This can result in damage to lipids, proteins, and DNA. A key cellular response to oxidative stress is the activation of the Nrf2 signaling pathway.

-

DNA Damage: Methyl radicals can directly interact with DNA, causing various lesions, including single- and double-strand breaks. This genotoxic stress activates the DNA Damage Response (DDR) pathways, primarily orchestrated by the ATM and ATR kinases.

Signaling Pathways Affected by MMH

Oxidative Stress Response: The Nrf2 Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. Upon exposure to oxidative stress, such as that induced by MMH, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.

DNA Damage Response: The ATM/ATR Pathway

DNA damage, such as strand breaks caused by MMH-induced methyl radicals, activates the ATM and ATR kinases. These kinases initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Experimental Protocols

Disclaimer: The following protocols are generalized and should be adapted and optimized for specific cell lines and experimental conditions. Due to the high toxicity and volatility of MMH, all handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Preparation of MMH Stock Solution

Objective: To prepare a concentrated stock solution of MMH for serial dilution.

Materials:

-

Monomethylhydrazine (MMH)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

-

Sterile, amber glass vials with Teflon-lined caps

-

Calibrated micropipettes and sterile, filtered pipette tips

Protocol:

-

Perform all steps in a certified chemical fume hood.

-

Due to the lack of specific solubility data in aqueous buffers, preparing a high-concentration stock in an organic solvent is recommended. Anhydrous DMSO or ethanol are common choices for preparing stock solutions of small molecules for in vitro assays.

-

Calculate the amount of MMH required to prepare a stock solution of a desired molarity (e.g., 1 M).

-

Carefully add the calculated volume of MMH to a pre-determined volume of anhydrous DMSO or ethanol in a sterile, amber glass vial.

-

Cap the vial tightly and vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of MMH in these organic solvents at low temperatures is expected to be higher than in aqueous solutions, but long-term stability should be validated.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effects of MMH on a chosen cell line.

Materials:

-

Cultured cells (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum

-

96-well clear or opaque-walled tissue culture plates

-

MMH stock solution

-

Phosphate-Buffered Saline (PBS)

-

Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the MMH stock solution in complete cell culture medium to achieve the desired final concentrations. Note: It is critical to prepare these dilutions immediately before use due to the potential for MMH degradation in aqueous media. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%).

-

Include appropriate controls:

-

Untreated control: Cells in medium only.

-

Vehicle control: Cells in medium containing the same final concentration of the organic solvent used for the MMH dilutions.

-

Positive control: A known cytotoxic agent.

-

-

Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of MMH and controls.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

Follow the manufacturer's instructions for the chosen cytotoxicity assay (e.g., MTT or CellTiter-Glo®).

-

For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals before reading the absorbance.

-

For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured after a short incubation.

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence from all readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the MMH concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

Experimental Workflow Diagram

Conclusion and Recommendations

The successful use of Monomethylhydrazine in in vitro assays requires careful consideration of its solubility and stability. The provided protocols offer a general framework, but it is imperative for researchers to conduct preliminary experiments to validate the solubility, stability, and optimal handling conditions of MMH in their specific cell culture system. Given its hazardous nature, all work with MMH must be conducted with strict adherence to safety protocols. Future research providing quantitative data on the behavior of MMH in common cell culture media would be highly beneficial to the scientific community.

References

Application Notes and Protocols for MDM2-based PROTAC-X in Targeted Protein Degradation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]

Mouse double minute 2 (MDM2) is an E3 ubiquitin ligase that is a crucial negative regulator of the p53 tumor suppressor.[1][5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[5] This makes MDM2 an attractive target for therapeutic intervention.[6] MDM2 can be exploited in TPD in two ways: either as the target for degradation itself or as the recruited E3 ligase to degrade other oncoproteins.[2] This document focuses on the latter, providing a detailed guide to the application of a representative MDM2-recruiting PROTAC, hereafter referred to as MDM2-based PROTAC-X , for the targeted degradation of a specific POI.

Mechanism of Action of MDM2-based PROTAC-X

MDM2-based PROTAC-X operates through a dual mechanism of action, making it particularly effective in cancers with wild-type p53.[7]

-

POI Degradation: MDM2-based PROTAC-X forms a ternary complex with the POI and the MDM2 E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[2][4] The PROTAC molecule is then released and can act catalytically to degrade multiple POI molecules.[1]

-

p53 Stabilization: The ligand of MDM2-based PROTAC-X that binds to MDM2 typically occupies the p53 binding pocket.[7] This competitive binding prevents MDM2 from interacting with and degrading p53.[2][7] The resulting stabilization and accumulation of p53 can activate downstream pathways leading to cell cycle arrest, apoptosis, and senescence in cancer cells.[7][8]

References

- 1. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MDM2 degraders and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of "MMH2" (N,N'-dimethyl-N'-acetylhydrazine)

It appears there may be a misunderstanding in the abbreviation "MMH2". Scientific literature extensively refers to MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2), a crucial enzyme in cancer metabolism and a target for drug development.[1] Conversely, MMH stands for Monomethylhydrazine, a chemical propellant.

Given the context of "synthesis for research purposes" and the target audience of "researchers, scientists, and drug development professionals," this document will proceed under the assumption that the user is interested in the synthesis of a novel investigational compound. For the purpose of providing a detailed and actionable protocol, we will define a hypothetical molecule, "this compound," as N,N'-dimethyl-N'-acetylhydrazine . This molecule is a plausible derivative of hydrazine that could be synthesized for screening in drug discovery programs.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the laboratory-scale synthesis of a hypothetical novel chemical entity, "this compound" (N,N'-dimethyl-N'-acetylhydrazine). This compound is synthesized for the purpose of investigation in early-stage drug discovery research. The protocol outlines the reaction scheme, necessary reagents and equipment, step-by-step procedure, purification, and characterization. Additionally, a hypothetical signaling pathway is presented where "this compound" could be investigated as a modulator.

I. Synthesis of "this compound" (N,N'-dimethyl-N'-acetylhydrazine)

The synthesis of "this compound" is proposed as a two-step process starting from commercially available reagents. The first step involves the reductive amination of formaldehyde with methylhydrazine to form 1,2-dimethylhydrazine. The second step is the selective N-acetylation of 1,2-dimethylhydrazine to yield the final product, N,N'-dimethyl-N'-acetylhydrazine.

A. Experimental Protocol: Step 1 - Synthesis of 1,2-Dimethylhydrazine

This procedure describes the synthesis of the intermediate compound, 1,2-dimethylhydrazine, via reductive amination.

Materials and Reagents:

-

Methylhydrazine

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylhydrazine (1.0 eq) in methanol (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add formaldehyde solution (1.1 eq) dropwise to the stirred solution over 15 minutes.

-

Continue stirring at 0 °C for 30 minutes.

-

In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in methanol (30 mL).

-

Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,2-dimethylhydrazine as a colorless oil.

B. Experimental Protocol: Step 2 - Synthesis of "this compound" (N,N'-dimethyl-N'-acetylhydrazine)

This procedure outlines the N-acetylation of 1,2-dimethylhydrazine to produce the final compound "this compound".

Materials and Reagents:

-

1,2-Dimethylhydrazine

-

Acetic anhydride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous copper (II) sulfate (CuSO₄) solution

-

Brine

-